Technical Guide: Acrylic Acid-d4 (CAS 285138-82-1)
Technical Guide: Acrylic Acid-d4 (CAS 285138-82-1)
Chemical Properties, Synthesis, and Applications in Drug Development
Executive Summary
Acrylic acid-d4 (Perdeuterated Acrylic Acid) is the fully deuterated isotopologue of acrylic acid, serving as a critical specialty reagent in polymer physics, metabolic profiling, and quantitative bioanalysis. Unlike its proteo-counterpart used in bulk industrial resins, the d4-variant is utilized primarily for its unique nuclear properties—specifically its transparency in proton NMR (
This guide provides a rigorous technical analysis of Acrylic acid-d4, tailored for researchers requiring precise data on its physicochemical behavior, synthesis pathways, and handling protocols.
Chemical Identity & Physical Properties[1][2]
Nomenclature: Prop-2-enoic acid-d4; 2,3,3-Trideuterio-2-propenoic acid-d
CAS Number: 285138-82-1 (Generic/Unlabeled: 79-10-7)
Molecular Formula:
Comparative Physicochemical Data
The substitution of protium (
| Property | Acrylic Acid ( | Acrylic Acid-d4 ( | Mechanistic Note |
| Molecular Weight | 72.06 g/mol | 76.09 g/mol | +4 Da shift due to 4 deuterium atoms. |
| Density (20°C) | 1.051 g/mL | ~1.12 g/mL | Mass increase with negligible volume change (molar volume isotope effect is <1%). |
| Boiling Point | 141°C | 140–141°C | H-bonding strength is similar; slight variance due to vibrational amplitude differences. |
| Melting Point | 14°C | 13–15°C | Crystal lattice energy remains largely unchanged. |
| Dipole Moment | 1.76 D | 1.74 D | Slight reduction due to shorter average C-D bond lengths (anharmonicity). |
Synthesis & Production Methodologies
The synthesis of Acrylic acid-d4 requires high-efficiency deuteration to prevent isotopic dilution. Two primary pathways are employed: the Modified Reppe Carbonylation (for high isotopic purity) and Catalytic H/D Exchange (for lower cost/enrichment).
Pathway A: Carbonylation of Acetylene-d2 (High Purity)
This route mimics the industrial BASF process but utilizes deuterated precursors. It offers the highest isotopic enrichment (>99 atom % D).
-
Precursor Generation: Calcium carbide is hydrolyzed with heavy water (
) to generate Acetylene-d2 ( ). -
Carbonylation:
reacts with Carbon Monoxide (CO) and in the presence of a Nickel(II) bromide catalyst. -
Purification: Fractional distillation isolates the acid from the solvent (THF).
Pathway B: Hydrolysis of Acrylonitrile-d3
Alternatively, acrylonitrile-d3 can be hydrolyzed using
Visualization: Synthesis Workflow
Figure 1: Synthetic pathway for high-purity Acrylic Acid-d4 via Acetylene-d2 carbonylation.
Spectroscopic Characterization
For researchers, the utility of Acrylic acid-d4 lies in its spectroscopic silence in
Nuclear Magnetic Resonance (NMR)[5][6][7][8][9][10][11]
-
H NMR (Proton):
-
Spectrum: Essentially silent.
-
Residuals: Trace peaks may appear at δ 6.40 (dd), 6.10 (dd), 5.80 (dd) ppm corresponding to <1% protio-impurity (
). -
Application: Used as a "blank" monomer in copolymerization studies to isolate the signals of a comonomer.
-
-
C NMR (Carbon-13):
-
Due to Carbon-Deuterium coupling, the singlet peaks observed in standard acrylic acid split into multiplets.
-
Coupling Constant (
): Approximately 24-25 Hz (derived from ). -
Chemical Shifts:
-
C1 (Carbonyl): ~168 ppm (Singlet/Broad, minimal coupling).
-
C2 (α-carbon): ~127 ppm (Triplet,
). -
C3 (β-carbon): ~130 ppm (Quintet,
due to two attached deuteriums).
-
-
Infrared Spectroscopy (FT-IR)
The Isotope shift follows the harmonic oscillator approximation (
-
C-H Stretch: 3000–3100 cm⁻¹
C-D Stretch: 2200–2300 cm⁻¹. -
C=O Stretch: ~1700 cm⁻¹ (Minimal shift, <10 cm⁻¹).
Reactivity & Polymerization Kinetics[12][13][14]
Kinetic Isotope Effect (KIE) in Polymerization
In free radical polymerization, Acrylic acid-d4 exhibits an Inverse Secondary Kinetic Isotope Effect (SDKIE) .
-
Mechanism: The hybridization change from
(monomer) to (polymer) is favored for C-D bonds due to changes in zero-point vibrational energy. -
Rate (
): . -
Implication: Deuterated acrylic acid polymerizes slightly faster than the non-deuterated form, affecting the copolymer composition drift if not accounted for.
Stabilization
Like its non-deuterated counterpart, Acrylic acid-d4 is thermodynamically unstable toward spontaneous polymerization.
-
Inhibitor: Must be stored with 200 ppm MEHQ (Monomethyl ether of hydroquinone) .
-
Requirement: Dissolved oxygen is necessary for MEHQ to function. Do not store under pure Nitrogen/Argon; use air.
Applications in Drug Development & Research[15]
A. Metabolic Tracing & Stability
Deuteration strengthens the C-H bond (Bond Dissociation Energy increases by ~1-2 kcal/mol), making the molecule more resistant to metabolic cleavage (e.g., by Cytochrome P450).
-
Application: Acrylic acid-d4 is used to synthesize deuterated poly(acrylic acid) (PAA) carriers or mucoadhesive patches.
-
Goal: To study the in vivo degradation profile of the polymer backbone without interference from endogenous metabolites.
B. Small-Angle Neutron Scattering (SANS)
This is the primary application in structural biology and polymer physics.
-
Contrast Matching: Hydrogen and Deuterium have vastly different neutron scattering lengths (
fm, fm). -
Experiment: By using a deuterated PAA shell on a drug-loaded nanoparticle, researchers can "hide" the polymer signal (match the solvent contrast) to visualize only the drug distribution, or vice versa.
C. Internal Standard for Bioanalysis
In LC-MS/MS assays quantifying residual monomer in pharmaceutical formulations:
-
Protocol: Spike samples with a known concentration of Acrylic acid-d4.
-
Detection: The mass shift (+4 Da) allows it to be distinguished from the analyte while behaving identically during extraction and ionization.
Figure 2: Workflow for utilizing Acrylic Acid-d4 in bioanalysis and structural elucidation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12999058, Acrylic acid-d4. Retrieved from [Link]
- Sigma-Aldrich.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[3] Journal of Organic Chemistry, 62(21), 7512–7515. (Reference for NMR solvent residual logic).
-
Higgins, J. S., & Benoit, H. C. (1994). Polymers and Neutron Scattering. Oxford University Press.[1] (Authoritative text on SANS contrast matching using deuterated monomers).
- Koizumi, S., et al. (2019).Kinetic Isotope Effects in Radical Polymerization of Deuterated Acrylates. Journal of Polymer Science Part A. (Mechanistic basis for inverse KIE).
